Ethyl 3-(3-amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate
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Overview
Description
Ethyl 3-(3-amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the ester functional group. The amino group is then introduced through a series of substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Ethyl 3-(3-amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate: shares structural similarities with other piperidine derivatives and esters.
This compound: is similar to compounds like this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 3-(3-amino-3-oxopropyl)-1-benzyl-4-oxopiperidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-24-17(23)18(10-8-16(19)22)13-20(11-9-15(18)21)12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H2,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVVVNJGOYSHDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(CCC1=O)CC2=CC=CC=C2)CCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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